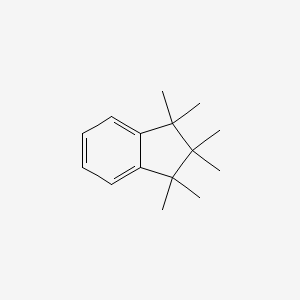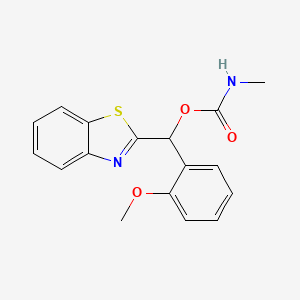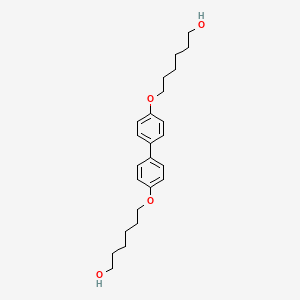
4,4'-Bis(6-hydroxyhexyloxy)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(6-hydroxyhexyloxy)biphenyl is a chemical compound known for its unique structural properties and applications in various fields. This compound consists of a biphenyl core with two 6-hydroxyhexyloxy groups attached to the 4 and 4’ positions. The presence of these hydroxyhexyloxy groups imparts specific chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Bis(6-hydroxyhexyloxy)biphenyl can be synthesized through a series of chemical reactions involving the biphenyl core and the introduction of hydroxyhexyloxy groups. One common method involves the reaction of biphenyl with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically takes place in an organic solvent, such as dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(6-hydroxyhexyloxy)biphenyl may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(6-hydroxyhexyloxy)biphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(6-hydroxyhexyloxy)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing liquid crystalline polymers and other advanced materials.
Industry: The compound is used in the production of high-performance materials, such as liquid crystal displays (LCDs) and other electronic devices.
Wirkmechanismus
The mechanism by which 4,4’-Bis(6-hydroxyhexyloxy)biphenyl exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyhexyloxy groups can form hydrogen bonds with other molecules, influencing their behavior and properties. Additionally, the biphenyl core provides a rigid and stable structure that can interact with various molecular systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(6-hydroxyhexyloxy)azobenzene: Similar in structure but contains an azobenzene core instead of biphenyl.
4,4’-Bis(6-hydroxyhexyloxy)biphenyl succinate: A derivative with succinate groups, used in liquid crystalline polyesters.
4,4’-Bis(6-hydroxyhexyloxy)biphenyl methylsuccinate: Another derivative with methylsuccinate groups, also used in liquid crystalline polyesters.
Uniqueness
4,4’-Bis(6-hydroxyhexyloxy)biphenyl is unique due to its specific combination of hydroxyhexyloxy groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from material science to pharmaceuticals.
Eigenschaften
CAS-Nummer |
97087-90-6 |
|---|---|
Molekularformel |
C24H34O4 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
6-[4-[4-(6-hydroxyhexoxy)phenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C24H34O4/c25-17-5-1-3-7-19-27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-20-8-4-2-6-18-26/h9-16,25-26H,1-8,17-20H2 |
InChI-Schlüssel |
INOZENJKHZRYKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCO)OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
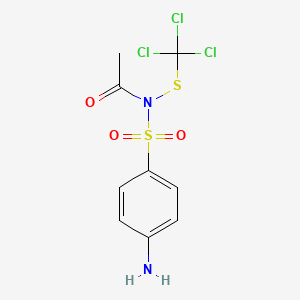
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
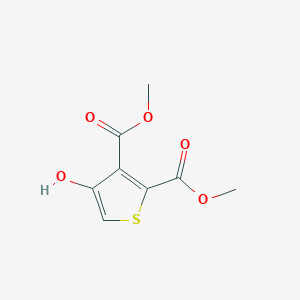
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)



